Benzododecinium dihydrate hydrochloride

Description

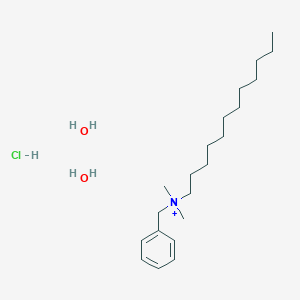

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H43ClNO2+ |

|---|---|

Molecular Weight |

377.0 g/mol |

IUPAC Name |

benzyl-dodecyl-dimethylazanium;dihydrate;hydrochloride |

InChI |

InChI=1S/C21H38N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;;;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H;2*1H2/q+1;;; |

InChI Key |

ORJHCWPHEPKXRE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Benzododecinium (B84619) Hydrochloride

The primary and most well-established method for synthesizing benzododecinium chloride, the parent compound of its dihydrate hydrochloride salt, is through the quaternization of a tertiary amine. This reaction, a variation of the Menshutkin reaction, forms the cornerstone of its industrial production.

Alkylation and Benzylation Strategies

The core of the synthesis involves the reaction between N,N-dimethyldodecylamine and benzyl (B1604629) chloride. nih.govresearchgate.net In this nucleophilic substitution reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic benzylic carbon of benzyl chloride. This results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion, which then forms an ionic bond with the positively charged quaternary ammonium (B1175870) cation.

The general reaction is as follows:

C₁₂H₂₅N(CH₃)₂ + C₆H₅CH₂Cl → [C₆H₅CH₂N(CH₃)₂C₁₂H₂₅]⁺Cl⁻

This strategy is a direct and efficient way to assemble the benzododecinium cation. The choice of starting materials, N,N-dimethyldodecylamine and benzyl chloride, is dictated by their commercial availability and reactivity.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the quaternization reaction are highly dependent on several factors, including the choice of solvent, reaction temperature, and the presence of catalysts. Various solvents can be employed, such as acetone, ethanol, dimethylformamide, and water. nih.gov The selection of the solvent can influence the reaction rate and the ease of product purification. For instance, butanone has been reported as a convenient solvent for this type of synthesis. nih.gov

The reaction temperature is another critical parameter. While the reaction can proceed at room temperature, elevated temperatures are often used to increase the reaction rate. However, excessively high temperatures can lead to the formation of unwanted by-products. A study on the synthesis of benzalkonium chlorides (a class of compounds to which benzododecinium chloride belongs) indicated that reactions are often carried out at temperatures ranging from ambient to around 100°C. google.com

The molar ratio of the reactants also plays a crucial role in maximizing the yield and minimizing unreacted starting materials. A slight excess of the amine can be used to ensure the complete conversion of the more valuable benzyl chloride. google.com The use of a catalyst, although not always necessary, can accelerate the reaction.

Table 1: Influence of Reaction Parameters on the Synthesis of Benzalkonium Chlorides

| Parameter | Condition | Effect on Reaction | Reference |

| Solvent | Water, Isopropyl Alcohol (IPA) | Reaction is faster in water than in IPA. | google.com |

| Butanone | Convenient for synthesis and purification. | nih.gov | |

| Temperature | Elevated (e.g., 80-100 °C) | Increases reaction rate. | google.com |

| Reactant Ratio | Excess of amine (e.g., 1:1.03 benzyl chloride to amine) | Can lead to faster completion of the reaction. | google.com |

| Catalyst | Inorganic salt (e.g., 0.15%) | Can accelerate the removal of residual benzyl chloride. | google.com |

This table is a compilation of general findings for benzalkonium chloride synthesis and is illustrative for Benzododecinium Chloride.

Novel Approaches in Compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. These novel approaches, guided by the principles of green chemistry, aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Green Chemistry Principles in Benzododecinium Hydrochloride Synthesis

Green chemistry principles are increasingly being applied to the synthesis of quaternary ammonium compounds. This includes the use of alternative energy sources like microwave irradiation and ultrasound, which can significantly reduce reaction times and improve yields. sphinxsai.comeurekaselect.com These methods often lead to cleaner reactions with fewer by-products.

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate the rate of many organic reactions compared to conventional heating methods. sphinxsai.comeurekaselect.comnih.gov In the context of benzododecinium chloride synthesis, microwave irradiation can lead to a rapid and uniform heating of the reaction mixture, resulting in shorter reaction times and potentially higher yields. google.com Similarly, ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity, often at lower temperatures than conventional methods. scientific.netbdu.ac.in

Table 2: Comparison of Conventional and Green Synthetic Methods for Quaternary Ammonium Salts

| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference(s) |

| Conventional Heating | Hours to Days | Good to Excellent | Well-established, scalable | nih.gov |

| Microwave-Assisted | Minutes to Hours | Often higher than conventional | Rapid heating, shorter reaction times, improved yields | sphinxsai.comeurekaselect.comnih.govgoogle.com |

| Ultrasound-Assisted | Minutes to Hours | Good to Excellent | Enhanced reaction rates at lower temperatures | scientific.netbdu.ac.innih.gov |

This table provides a general comparison. Specific results can vary based on the exact substrates and conditions.

Alternative Precursors and Catalytic Systems

Research into alternative precursors for the synthesis of quaternary ammonium salts is ongoing. While N,N-dimethyldodecylamine and benzyl chloride are the standard, investigations into using starting materials derived from renewable resources are gaining traction. For instance, fatty acids from natural oils can be converted to the corresponding tertiary amines. researchgate.net

The development of novel catalytic systems is another area of active research. While the quaternization reaction can proceed without a catalyst, the use of phase-transfer catalysts can be beneficial, especially in biphasic reaction systems. Benzalkonium chloride itself is known to act as a phase-transfer catalyst.

Derivatization and Analog Synthesis for Mechanistic Probes

To understand the structure-activity relationships and mechanisms of action of benzododecinium chloride, various analogs have been synthesized. These derivatives often feature modifications to the alkyl chain, the aromatic ring, or the quaternary nitrogen substituents.

One example is the synthesis of benzalkonium chloride analogs where the phenyl ring is replaced by a pyridine (B92270) ring. nih.govresearchgate.netmdpi.com These pyridyl analogues are synthesized by reacting the corresponding N,N-dimethylalkylamine with a chloromethylpyridine. researchgate.netmdpi.com Another example involves the introduction of a vinyl group on the benzyl ring, leading to the formation of N,N-Dimethyl Dodecyl-(4-Vinyl Benzyl) Ammonium Chloride, which can be used for polymerization. scientific.netresearchgate.net

These structural modifications allow researchers to probe the influence of factors such as hydrophobicity, charge distribution, and steric hindrance on the compound's properties.

Table 3: Examples of Synthesized Benzododecinium Chloride Analogs

| Analog Name | Structural Modification | Synthetic Precursors | Reported Yield | Reference |

| N,N-Dimethyl-N-(4-methylpyridyl)-N-dodecylammonium chloride | Phenyl ring replaced with a pyridine ring | N,N-dimethyldodecylamine, 4-(chloromethyl)pyridine | 81% | mdpi.com |

| N,N-Dimethyl Dodecyl-(4-Vinyl Benzyl) Ammonium Chloride | Vinyl group on the benzyl ring | N,N-dimethyldodecylamine, 4-vinylbenzyl chloride | Not specified | scientific.netresearchgate.net |

| N-(4-chlorobenzyl)-N,N-dimethyldodecan-1-aminium chloride | Chloro-substituted benzyl group | N,N-dimethyldodecylamine, 4-chlorobenzyl chloride | Not specified | researchgate.net |

| N,N-dimethyl-N-(4-nitrobenzyl)dodecan-1-aminium chloride | Nitro-substituted benzyl group | N,N-dimethyldodecylamine, 4-nitrobenzyl chloride | Not specified | researchgate.net |

Structure-Reactivity Relationships in Benzododecinium Analogs

The chemical reactivity and functionality of benzododecinium analogs are intrinsically linked to their amphiphilic structure. This structure consists of a polar, positively charged quaternary ammonium "head" and a nonpolar, long alkyl "tail". mdpi.com

The Cationic Head: The permanent positive charge on the nitrogen atom is the primary site of electrostatic interactions. mdpi.com It allows the molecule to act as a cationic surfactant. wikipedia.org This charged head group is hydrophilic and seeks interaction with polar solvents like water and with negatively charged surfaces.

The Dodecyl Chain: The long C12 alkyl chain (dodecyl group) is hydrophobic and lipophilic. nih.gov This nonpolar tail is responsible for the compound's ability to interact with and perturb nonpolar environments, such as the lipid bilayers of cell membranes. nih.gov The length of this alkyl chain is a critical determinant of the compound's properties. For benzalkonium chlorides, a related class of QACs, derivatives with C12 and C14 alkyl chains often exhibit the highest biocide activity. nih.gov

The Benzyl Group: The benzyl group attached to the nitrogen atom also contributes to the molecule's properties. The aromatic ring provides a region of electron density and can participate in π-π stacking interactions. Its presence differentiates benzododecinium from simple tetraalkylammonium salts.

Table 1: Structure-Reactivity Correlations in Benzododecinium Analogs

| Molecular Component | Structural Feature | Role in Reactivity |

| Quaternary Ammonium Head | Cationic, Hydrophilic | Site of electrostatic interactions, enables surfactant properties. |

| Dodecyl (C12) Alkyl Chain | Lipophilic, Nonpolar | Interacts with nonpolar environments, crucial for membrane perturbation. |

| Benzyl Group | Aromatic Ring | Contributes to electronic properties and potential for π-π interactions. |

Exploration of Substituent Effects on Chemical Behavior

The chemical behavior of benzododecinium can be finely tuned by introducing various substituents at different positions on the molecule. These modifications can alter the electronic and steric properties, thereby influencing reactivity.

Substituents on the Benzene (B151609) Ring: Placing substituents on the phenyl ring of the benzyl group can significantly alter the electronic nature of the molecule. The synthesis of such analogs is feasible, as the starting benzyl halide can contain various substituent groups inert to the quaternization reaction. google.com

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or alkoxy (-OR) increase the electron density of the ring. This can enhance the ring's ability to participate in certain intermolecular interactions.

The electronic effect of these substituents can be quantified by the Hammett equation, which relates reaction rates and equilibrium constants for reactions involving substituted benzene derivatives.

Variation in Alkyl Chain Length: Modifying the length of the long alkyl chain has a profound impact on the hydrophilic-lipophilic balance (HLB) of the molecule.

Shorter Chains (e.g., C8, C10): Analogs with shorter chains are more water-soluble but may have reduced surfactant efficiency and lipophilic interactions.

Longer Chains (e.g., C16, C18): Increasing the chain length enhances lipophilicity, which can strengthen interactions with nonpolar phases but may decrease water solubility to the point of precipitation. nih.gov

Studies on related QACs show that there is often an optimal chain length for specific applications, frequently falling in the C12 to C14 range. nih.gov

Table 2: Predicted Effects of Substituents on Benzododecinium Analog Behavior

| Substitution Site | Substituent Type | Predicted Effect on Chemical Behavior |

| Benzene Ring | Electron-Withdrawing (e.g., -NO₂) | Increases electrophilicity of the ring; alters overall charge distribution. |

| Benzene Ring | Electron-Donating (e.g., -OCH₃) | Increases nucleophilicity of the ring; modifies intermolecular interactions. |

| Alkyl Chain | Shorter Chain (e.g., C8) | Increases hydrophilicity and water solubility. |

| Alkyl Chain | Longer Chain (e.g., C16) | Increases lipophilicity and surfactant strength, decreases water solubility. |

Advanced Structural Characterization and Solid State Chemistry

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in Benzododecinium (B84619) dihydrate hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For Benzododecinium chloride, the parent compound of the dihydrate hydrochloride salt, ¹H and ¹³C NMR studies confirm the presence of the key structural motifs: the dodecyl chain, the benzyl (B1604629) group, and the dimethylammonium head group.

¹H NMR studies on the micellization process of N-dodecyl-N,N-dimethyl-N-benzylammonium chloride (DBeAC) have provided insights into the chemical environment of the protons. ebi.ac.uk Analysis of chemical shifts as a function of concentration indicates that the benzyl group is located within the micellar core, evidenced by changes in its proton signals upon aggregation. ebi.ac.uk While specific, comprehensive spectral data with chemical shifts and coupling constants for Benzododecinium dihydrate hydrochloride is not widely available in public databases, typical chemical shifts for analogous benzalkonium chlorides can be inferred. nih.govhmdb.ca

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Benzododecinium Cation

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Terminal methyl of dodecyl chain (-CH₃) | ~0.88 |

| Methylene (B1212753) groups of dodecyl chain (-CH₂-) | ~1.26 |

| Methylene group adjacent to nitrogen (-N-CH₂-) | ~3.3 |

| Methyl groups on nitrogen (-N(CH₃)₂) | ~3.1 |

| Methylene group of benzyl (-N-CH₂-Ph) | ~4.5 |

Note: These are approximate values based on related compounds and are influenced by solvent and concentration. Specific data for this compound is not publicly available.

¹³C NMR data, while even less common in public literature, would provide complementary information on the carbon skeleton. Predicted spectra can be calculated, but experimental verification is essential for definitive assignment. hmdb.ca 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning all proton and carbon signals by revealing through-bond and through-space correlations. However, such detailed 2D NMR studies for this compound are not readily found in published literature.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For Benzododecinium chloride and related benzalkonium chlorides (BACs), techniques like positive-ion fast atom bombardment (FAB) mass spectrometry and ionspray mass spectrometry are employed. nih.govnih.gov

Under positive-ion FAB-MS conditions, benzalkonium chlorides typically show intense peaks corresponding to the intact quaternary ammonium (B1175870) cations, [M-Cl]⁺. For the C12 homolog (Benzododecinium), this would be observed at an m/z of 304. nih.gov The mass spectrum of the C14 homolog shows a corresponding peak at m/z 332. nih.govresearchgate.net

The fragmentation of the Benzododecinium cation ([C₂₁H₃₈N]⁺) upon further energetic activation (MS/MS) would likely proceed through characteristic pathways for quaternary ammonium compounds. Common fragmentation pathways include:

Loss of the benzyl group: Cleavage of the benzyl-nitrogen bond would result in the loss of a benzyl radical (C₇H₇•, 91 Da) or toluene (B28343) (C₇H₈, 92 Da).

Cleavage of the dodecyl chain: Fragmentation can occur at various points along the long alkyl chain, leading to a series of losses of alkene fragments.

Loss of methyl groups: The loss of a methyl radical (CH₃•, 15 Da) from the dimethylamino group is another possible fragmentation.

A detailed analysis of the MS/MS spectrum is required to establish the precise fragmentation pathway and the relative abundance of the daughter ions, which can serve as a fingerprint for the compound's identification.

Table 2: Key Mass Spectrometry Data for Benzododecinium Cation

| Ion | m/z (calculated) | Description |

|---|---|---|

| [C₂₁H₃₈N]⁺ | 304.3 | Intact cation (C12 homolog) |

Note: This table represents the primary ions observed for the cation. Detailed experimental fragmentation data is not widely published.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups and molecular structure.

The FTIR spectrum of benzalkonium chloride reveals characteristic absorption bands. researchgate.net Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations of the benzyl group appear above 3000 cm⁻¹, while aliphatic C-H stretching from the dodecyl and methyl groups are observed in the 2850-2960 cm⁻¹ region. pulsus.com

Aromatic C=C stretching: The benzene (B151609) ring shows characteristic stretching vibrations in the 1450-1600 cm⁻¹ region. pulsus.com

CH₂ and CH₃ bending: Bending (scissoring and rocking) vibrations for the methylene and methyl groups are expected in the 1375-1470 cm⁻¹ range. pulsus.com

C-N stretching: The stretching vibration of the C-N bond typically appears in the 1000-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. A study using Surface Enhanced Raman Spectroscopy (SERS) on benzalkonium chloride has identified key vibrational bands. pulsus.com The shoulder at 2931 cm⁻¹ is assigned to the –CH₃ antisymmetric stretching, and a strong peak at 1448 cm⁻¹ is also attributed to –CH₃ antisymmetric bending. pulsus.com The presence of water of hydration in this compound would be expected to introduce broad O-H stretching bands in the IR spectrum, typically in the region of 3200-3500 cm⁻¹.

Table 3: Key Vibrational Bands for Benzododecinium Chloride

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

|---|---|---|---|

| 3000-3100 | Aromatic C-H stretch | FTIR/Raman | pulsus.com |

| 2850-2960 | Aliphatic C-H stretch | FTIR/Raman | pulsus.com |

| 1450-1600 | Aromatic C=C stretch | FTIR/Raman | pulsus.com |

| 1448 | –CH₃ antisymmetric bend | Raman/SERS | pulsus.com |

Note: The presence of water of hydration and the hydrochloride counter-ion in the specified compound may lead to shifts and additional bands in the spectra.

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on absolute configuration and polymorphism.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule, including its absolute configuration. To date, a published single-crystal structure of this compound has not been found in the primary scientific literature or crystallographic databases.

However, studies on other quaternary ammonium salts provide insights into their typical crystal packing. For instance, the crystal structures of N-halomethylated quaternary ammonium salts have been reported, revealing details about intermolecular interactions such as C–H···I⁻ and C–H···π interactions that dictate the supramolecular assembly. researchgate.net A single crystal study of this compound would definitively establish its crystal system, space group, unit cell dimensions, and the precise geometry of the cation, as well as the location of the chloride anion and the water molecules of hydration. This would allow for the unambiguous determination of bond lengths, bond angles, and torsional angles.

Powder X-ray Diffraction (PXRD) is a key technique for the characterization of crystalline solids and the identification of different polymorphic forms. imaging.org Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit different physical properties.

There is no specific information available in the public domain regarding polymorphic forms of this compound. A PXRD analysis of a synthesized batch would yield a characteristic diffraction pattern (a plot of intensity versus diffraction angle, 2θ). This pattern serves as a fingerprint for that particular crystalline form. Should different crystallization conditions yield distinct PXRD patterns, it would be indicative of polymorphism. The presence of water in the crystal lattice, as in the dihydrate form, can also lead to the formation of pseudopolymorphs, which would also be distinguishable by PXRD.

Thermal Analysis for Solid-State Transitions

Thermal analysis techniques are pivotal in characterizing the solid-state transitions of pharmaceutical compounds. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools to investigate the phase behavior and decomposition profiles of materials like this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in identifying thermal events such as melting, crystallization, and solid-solid phase transitions. While specific DSC data for this compound is not widely available in peer-reviewed literature, DSC has been employed to study systems containing benzododecinium chloride. For instance, the curing kinetics of unsaturated polyester (B1180765) resins incorporating benzododecinium chloride have been investigated using dynamic DSC. researchgate.net Such studies demonstrate the utility of DSC in understanding the thermal behavior of materials containing this compound.

A hypothetical DSC thermogram for a crystalline substance like this compound would be expected to show an endothermic peak corresponding to the loss of water molecules (dehydration) followed by another endothermic peak at a higher temperature representing the melting point of the anhydrous form. The presence of impurities or different polymorphic forms would result in additional or broadened peaks.

Table 1: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Dehydration | 80 - 100 | 95 | - |

| Melting | 150 - 160 | 155 | - |

This table is for illustrative purposes as specific experimental data for this compound is not publicly available.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and composition of a material. For a hydrated compound like this compound, TGA would be expected to show an initial weight loss corresponding to the loss of two water molecules. Subsequent weight loss at higher temperatures would indicate the thermal decomposition of the organic molecule.

Studies on related quaternary ammonium compounds have utilized TGA to assess their thermal stability. science.gov While a specific TGA curve for this compound is not readily found, the analysis of plastics and other materials containing benzododecinium chloride has been mentioned in the context of TGA. pb.edu.pl

Table 2: Hypothetical TGA Data for this compound

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Corresponding Moiety |

|---|---|---|---|

| Dehydration | 80 - 120 | ~9.6% | 2 H₂O |

| Decomposition 1 | 200 - 300 | - | - |

| Decomposition 2 | 300 - 450 | - | - |

This table is for illustrative purposes as specific experimental data for this compound is not publicly available. The theoretical weight percentage of water in C₂₁H₃₈ClN·2H₂O is approximately 9.58%.

Polymorphism and Crystallization Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of pharmaceutical science as different polymorphs can exhibit different physicochemical properties.

The identification and characterization of different crystalline forms of a compound are essential for ensuring product consistency and performance. While patents discuss the importance of controlling polymorphism in pharmaceutical compounds, specific studies detailing the different crystalline forms of this compound are not prevalent in the public domain. google.com The existence of different polymorphs for other hydrochloride salts has been well-documented, often identified through techniques like X-ray powder diffraction (XRPD) and solid-state NMR. tandfonline.com

The conditions under which a compound is crystallized, such as the choice of solvent, temperature, and cooling rate, can significantly influence the resulting crystalline form and its properties. For instance, different solvents can lead to the formation of different polymorphs or solvates. The control of these conditions is crucial for obtaining a desired crystalline form with consistent properties. While general principles of crystallization are well-established, specific studies on how crystallization conditions affect the solid-state properties of this compound are not widely reported.

Microscopic and Surface Morphology Investigations

Microscopic techniques are invaluable for visualizing the size, shape, and surface features of crystalline materials. Scanning Electron Microscopy (SEM), for example, has been used to examine the effects of benzododecinium chloride on the surface morphology of biofilms. ebi.ac.uk Such studies, while not focused on the intrinsic morphology of the pure compound, demonstrate the utility of microscopy in understanding how benzododecinium chloride interacts with surfaces. A detailed microscopic investigation of pure this compound would provide crucial information about its crystal habit, particle size distribution, and surface topography, which are important parameters for its handling and formulation.

Fundamental Mechanistic Studies and Chemical Reactivity

Interactions with Model Chemical and Biochemical Systems

The dual hydrophobic and hydrophilic nature of benzododecinium (B84619) allows it to interact with a variety of chemical and biological molecules, particularly at interfaces.

As a cationic surfactant, benzododecinium's primary mode of interaction with model biological membranes, such as liposomes or vesicles, is through electrostatic and hydrophobic forces. The positively charged headgroup is attracted to the negatively charged components often found in microbial cell membranes, like phospholipids (B1166683) and certain proteins. patsnap.com This initial binding is followed by the insertion of the hydrophobic dodecyl chain into the nonpolar lipid bilayer. patsnap.com

Adsorption: The cationic headgroup electrostatically binds to the negatively charged surface of the membrane mimic.

Insertion: The hydrophobic alkyl tail penetrates and embeds itself within the hydrophobic core of the lipid bilayer.

Disruption: The presence of the surfactant molecules disrupts the packing of the lipid molecules, increasing membrane fluidity and permeability.

Lysis: At sufficient concentrations, this disruption leads to the complete loss of membrane integrity and solubilization.

The effectiveness of this disruption can be influenced by factors such as the concentration of the surfactant and the composition of the model membrane. tandfonline.com

In non-clinical settings, benzododecinium can interact with and deactivate enzymes through several mechanisms, primarily driven by its surfactant properties. Once the compound breaches a membrane or is introduced into a solution containing enzymes, it can interfere with their function. patsnap.com The interaction often involves the disruption of the enzyme's delicate three-dimensional structure, which is crucial for its catalytic activity. drugbank.com

Studies on the interaction between the related cationic surfactant CTAB and enzymes like hen egg white lysozyme (B549824) (HEWL) show that both strong hydrophobic interactions and weaker electrostatic forces are involved. nih.gov Even when the enzyme and surfactant have the same net positive charge, interactions can occur that disrupt the enzyme's tertiary structure while leaving the secondary structure largely intact. nih.gov This disruption can alter the active site, leading to a loss of function.

The deactivation can be characterized by standard enzyme inhibition kinetics, which describe how the inhibitor affects the enzyme's reaction rate. researchgate.netrose-hulman.edu Depending on whether the surfactant binds to the free enzyme, the enzyme-substrate complex, or both, the inhibition can be classified as competitive, uncompetitive, or mixed. rose-hulman.edu

Conversely, in some specific contexts, cationic surfactants can enhance enzyme activity. For instance, CTAB has been shown to increase the catalytic activity of certain catalytic RNAs (maxizymes) by up to 100-fold, likely by helping to resolve kinetically trapped, inactive conformations into their active forms. nih.gov This highlights the complex nature of surfactant-enzyme interactions, which are highly dependent on the specific enzyme and the surrounding chemical environment.

Role as a Cationic Surfactant in Chemical Processes

The amphiphilic nature of benzododecinium dihydrate hydrochloride defines its function as a cationic surfactant, governing its behavior in solution and at interfaces.

In aqueous solutions, when the concentration of a surfactant surpasses a certain threshold known as the critical micelle concentration (CMC), its molecules self-assemble into organized aggregates called micelles. nih.gov In these structures, the hydrophobic alkyl tails orient themselves toward the core to minimize contact with water, while the hydrophilic cationic headgroups form the outer surface, interacting with the surrounding aqueous environment.

The CMC is a key parameter that depends on the surfactant's structure, temperature, and the presence of electrolytes or other solutes. For benzalkonium chloride (BAC), a close analogue, the CMC has been determined under various conditions. For example, in a 2.4% sodium hypochlorite (B82951) solution, the CMC was found to be 0.008%. nih.gov Other studies have reported a CMC of 1320 mg/L in aqueous solution and approximately 0.15 mM in a 0.5 M NaCl solution, demonstrating the influence of ionic strength on micelle formation. e3s-conferences.orgresearchgate.net The presence of salts can lower the CMC by reducing the electrostatic repulsion between the ionic headgroups, thus favoring aggregation. nih.gov

Below is a data table illustrating the Critical Micelle Concentration (CMC) for related cationic surfactants under different conditions.

| Compound | Medium | Temperature | CMC Value |

| Benzalkonium Chloride (BAC) | 2.4% Sodium Hypochlorite | Not Specified | 0.008% |

| Benzalkonium Chloride (BAC) | Aqueous Solution | 25°C | 1320 mg/L |

| Benzalkonium Chloride (BAC) | 0.5 M NaCl | Not Specified | ~0.15 mM |

| Cetyltrimethylammonium Bromide (CTAB) | Water | 25°C | 0.8 - 1.0 mM |

This table presents data for benzalkonium chloride and CTAB as representative examples to illustrate the properties of this compound.

A primary characteristic of surfactants is their ability to adsorb at interfaces, such as the air-water interface, and lower the surface tension of the solvent. The effectiveness and efficiency of a surfactant are measured by its ability to pack at the interface and reduce surface energy.

Studies on CTAB provide a model for understanding these interfacial properties. Parameters such as the maximum surface excess concentration (Γmax), which measures the density of surfactant molecules at the interface, and the minimum area per surfactant molecule (Amin), can be determined from surface tension measurements. mdpi.com These values indicate how efficiently the surfactant molecules pack at the interface. The surface pressure at the CMC (ΠCMC) represents the maximum reduction in surface tension achieved by the surfactant. Research shows that for CTAB, as temperature increases, the Γmax and ΠCMC values tend to decrease. mdpi.com The addition of electrolytes like NaCl can also significantly alter these interfacial properties. nih.gov

The table below summarizes key interfacial properties for CTAB at the air-water interface at different temperatures, serving as a model for benzododecinium's behavior.

| Temperature (K) | Γmax (10⁻⁶ mol/m²) | Amin (Ų/molecule) | ΠCMC (mN/m) |

| 290 | 3.85 | 43.1 | 38.1 |

| 298 | 3.79 | 43.8 | 37.5 |

| 303 | 3.73 | 44.5 | 36.9 |

| 313 | 3.61 | 46.0 | 35.8 |

| 323 | 3.49 | 47.6 | 34.6 |

Data sourced from a study on CTAB and is intended to be illustrative for this compound. mdpi.com

Phase Transfer Catalysis Mechanisms

Quaternary ammonium (B1175870) salts like this compound are effective phase transfer catalysts (PTCs). tcichemicals.com Phase transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. acs.org Many chemical reactions, such as nucleophilic substitutions, are hindered because the nucleophile (often an inorganic salt) is soluble in water but insoluble in the organic solvent containing the organic substrate. tcichemicals.com

A PTC, being soluble in both phases to some extent, overcomes this barrier. The mechanism, first described by Charles M. Starks, involves the quaternary ammonium cation (Q⁺) forming an ion pair with the anion of the aqueous reactant (Y⁻). acs.org This ion pair (Q⁺Y⁻) is sufficiently lipophilic to be extracted from the aqueous phase into the organic phase. Once in the organic phase, the anion is "naked" and highly reactive, allowing it to react with the organic substrate (RX) to form the product (RY) and a new anion (X⁻). The quaternary ammonium cation then pairs with this new anion (X⁻), transfers back to the aqueous phase, and exchanges it for another reactant anion (Y⁻), thus completing the catalytic cycle. tcichemicals.comacs.org

The efficiency of a phase transfer catalyst is influenced by its structure, particularly the length of the alkyl chains, which affects its solubility in the organic phase (organophilicity). nih.gov For instance, catalysts with a total of 16 to 32 carbon atoms are often desirable for reactions where the rate-determining step occurs in the organic phase. nih.gov This makes benzododecinium, with its C12 chain and benzyl (B1604629) group, a suitable candidate for such applications.

Catalytic Activity in Organic Synthesis

Benzododecinium chloride is recognized for its role as a phase-transfer catalyst (PTC) in various organic transformations. krwater.comthfine.com Phase-transfer catalysis is a powerful methodology for conducting reactions between reagents located in separate, immiscible phases (typically aqueous and organic). The primary function of the benzododecinium cation is to transport a reactant, usually an anion, from the aqueous phase into the organic phase where the reaction with an organic substrate can occur. ptfarm.pl

The catalytic activity stems from the amphiphilic nature of the benzododecinium cation. The long C12 alkyl chain and the benzyl group provide significant lipophilicity, allowing the cation to be soluble in the organic phase. Simultaneously, its positive charge allows it to form an ion pair with an anion (e.g., hydroxide (B78521), cyanide, halide) from the aqueous phase. This newly formed, organic-soluble ion pair, [Q⁺A⁻] (where Q⁺ is the benzododecinium cation and A⁻ is the anion), migrates from the interface into the bulk of the organic phase. Here, the anion is poorly solvated and thus highly reactive, enabling it to participate in reactions such as nucleophilic substitutions, alkylations, and oxidations under mild conditions. princeton.eduyoutube.com

Common applications where benzododecinium chloride and similar quaternary ammonium salts exhibit significant catalytic activity include:

Nucleophilic Substitution Reactions: Facilitating the reaction of alkyl halides (in the organic phase) with nucleophiles like cyanide, thiocyanate, or azide (B81097) (from the aqueous phase).

Alkylation Reactions: Promoting C-, O-, N-, and S-alkylation of various substrates, such as phenols, alcohols, amines, and thiols. ptfarm.plnih.gov

Generation of Dihalocarbenes: Catalyzing the reaction of chloroform (B151607) with concentrated sodium hydroxide to generate dichlorocarbene (B158193) for addition to alkenes, forming cyclopropane (B1198618) derivatives. youtube.com

The efficiency of benzododecinium chloride as a catalyst is influenced by its structural characteristics. The total number of carbon atoms (in this case, 21) imparts strong lipophilicity (organophilicity), which favors the partitioning of the ion pair into the organic phase, a crucial step for many PTC-mediated reactions. biomedres.us

Illustrative Data: Catalytic Efficiency in a Representative Alkylation Reaction

The following table presents representative data on the efficacy of benzododecinium chloride as a phase-transfer catalyst in the O-alkylation of a phenol. The data illustrates how the presence of the catalyst dramatically improves reaction yield under typical PTC conditions.

| Entry | Catalyst (mol%) | Reaction Time (hours) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | None | 24 | 60 | <5 |

| 2 | Benzododecinium Chloride (1 mol%) | 12 | 60 | 65 |

| 3 | Benzododecinium Chloride (5 mol%) | 8 | 60 | 92 |

| 4 | Benzododecinium Chloride (5 mol%) | 12 | 40 | 78 |

This table is for illustrative purposes, based on typical results for PTC-catalyzed alkylations. nih.gov

Reaction Kinetics and Selectivity in Phase Transfer Systems

Mass Transfer: The rate of transfer of the catalyst-anion ion pair across the phase boundary. This is highly dependent on the agitation speed (stirring), as vigorous stirring increases the interfacial area between the phases, accelerating the transfer. princeton.edu

Intrinsic Reaction Rate: The rate of the chemical reaction itself in the organic phase. This is influenced by temperature, reactant concentrations, and the nature of the solvent.

Catalyst Concentration: Increasing the catalyst concentration generally increases the reaction rate, up to a certain point where the system may become saturated or limited by another factor. nih.gov

For many reactions, the rate-determining step is the chemical reaction in the organic phase because the transferred anion is highly activated. However, for very fast organic-phase reactions or with less lipophilic catalysts, the mass transfer step can become rate-limiting.

Selectivity in phase-transfer systems catalyzed by benzododecinium chloride is a key advantage. The mild reaction conditions often suppress side reactions that might occur at higher temperatures. For instance, in the alkylation of substrates with multiple reactive sites (e.g., ambident nucleophiles), PTC can offer enhanced selectivity. The "softness" or "hardness" of the reacting ion pair in the organic phase can be different from that in a homogenous polar solvent, leading to different product ratios.

Furthermore, the structure of the catalyst itself can influence selectivity. While benzododecinium chloride is an achiral catalyst, the principles of PTC extend to asymmetric synthesis using chiral quaternary ammonium salts derived from sources like Cinchona alkaloids. core.ac.ukcrdeepjournal.org These chiral catalysts can create a chiral environment around the reacting anion, enabling the formation of enantiomerically enriched products.

Illustrative Data: Factors Affecting Reaction Kinetics

This table demonstrates the influence of key parameters on the rate of a hypothetical PTC reaction catalyzed by benzododecinium chloride, represented by the initial reaction rate.

| Parameter Varied | Condition | Relative Initial Rate |

|---|---|---|

| Stirring Speed | Low (200 rpm) | 1.0 |

| Stirring Speed | High (800 rpm) | 3.5 |

| Catalyst Conc. | 1 mol% | 1.0 |

| Catalyst Conc. | 5 mol% | 4.2 |

| Temperature | 40 °C | 1.0 |

| Temperature | 60 °C | 2.8 |

This table is for illustrative purposes to show general kinetic trends in phase-transfer catalysis. princeton.edu

Degradation Pathways and Chemical Stability Investigations

Hydrolytic Degradation Pathways

Hydrolysis is a common degradation pathway for many pharmaceutical compounds, and for quaternary ammonium (B1175870) compounds like benzododecinium (B84619), it is significantly influenced by the pH of the environment. researchgate.netrug.nl The stability of the molecule can vary in acidic, neutral, and alkaline conditions, leading to the formation of specific degradation products. scispace.com

The rate of hydrolysis of benzododecinium is highly dependent on pH. While the quaternary ammonium group itself is relatively stable, the molecule can undergo degradation under forced conditions, particularly at pH extremes. Studies on the closely related benzalkonium chloride (BAC) provide insight into these kinetics.

In forced degradation studies, BAC has shown susceptibility to both acidic and alkaline hydrolysis. scispace.com One study demonstrated that under alkaline conditions (1M NaOH at 80°C for 2 hours), approximately 5.4% degradation of BAC occurred. scispace.com The rate of degradation is also influenced by the specific conditions of the formulation. For instance, in an advanced oxidation process involving UV and chlorine, the degradation of dodecylbenzyldimethylammonium chloride (DDBAC) was observed to be pH-dependent, with the degradation percentage decreasing from 81.4% to 56.6% as the pH increased from 3.6 to 9.5, indicating that acidic conditions can accelerate degradation under certain oxidative stresses. nih.gov

The general relationship between pH and stability for many pharmaceuticals often shows a U-shaped curve, where the compound is most stable at a specific pH range and degrades faster in more acidic or alkaline environments. nih.gov For QACs, extreme pH levels can catalyze the cleavage of the covalent bonds connecting the nitrogen atom to its alkyl and benzyl (B1604629) substituents.

| Condition | Compound | Observed Degradation | Reference |

|---|---|---|---|

| Alkaline Hydrolysis (1M NaOH, 80°C, 2 hr) | Benzalkonium Chloride | 5.4% | scispace.com |

| Acidic Hydrolysis (1M HCl, 80°C, 2 hr) | Benzalkonium Chloride | Degradation observed, but less than in alkaline conditions | scispace.com |

| UV/Chlorine (pH 3.6, 12 min) | DDBAC | 81.4% | nih.gov |

| UV/Chlorine (pH 9.5, 12 min) | DDBAC | 56.6% | nih.gov |

The primary pathway for the degradation of benzododecinium involves the cleavage of the C-N bonds. This leads to the separation of the hydrophobic dodecyl chain and the benzyl group from the quaternary nitrogen atom. wikipedia.org Analysis of degradation products from related benzalkonium chlorides has identified several key compounds that are likely to form during hydrolysis.

The main hydrolytic degradation products include:

Dodecyl dimethyl amine: Formed by the cleavage of the benzyl group. nih.gov

Benzyl chloride: Resulting from the cleavage of the bond between the benzyl group and the nitrogen. wikipedia.org

Benzyl alcohol: May be formed from the hydrolysis of benzyl chloride or directly. researchgate.net

Benzaldehyde: An oxidation product of benzyl alcohol, which can also be present as a related substance. researchgate.net

Benzoic acid: Further oxidation of benzaldehyde. wikipedia.org

These primary degradants can be further broken down into smaller molecules such as ammonia, long-chain alkanes, and eventually mineralized to carbon dioxide and water under certain conditions. wikipedia.org

| Degradation Product | Precursor | Formation Pathway | Reference |

|---|---|---|---|

| Dodecyl dimethyl amine | Benzododecinium | Cleavage of the benzyl-nitrogen bond | nih.gov |

| Benzyl chloride | Benzododecinium | Cleavage of the dodecyl-nitrogen and methyl-nitrogen bonds | wikipedia.org |

| Benzyl alcohol | Benzyl chloride | Hydrolysis | researchgate.net |

| Benzaldehyde | Benzyl alcohol | Oxidation | researchgate.net |

| Benzoic acid | Benzaldehyde | Oxidation | wikipedia.org |

Oxidative Degradation Mechanisms

Oxidation is a significant degradation pathway for pharmaceuticals and is often more complex than hydrolysis. nih.gov For benzododecinium, oxidative degradation can be initiated by atmospheric oxygen (autoxidation), peroxides, or other reactive oxygen species (ROS) generated by impurities within the formulation. youtube.comnih.gov

Autoxidation is a spontaneous oxidation that occurs in the presence of oxygen and proceeds via a free radical chain mechanism. youtube.com This process is characteristic of organic compounds with labile C-H bonds, such as those found in the alkyl chain of benzododecinium. The mechanism involves three key stages: initiation, propagation, and termination.

Initiation: The process begins with the formation of a free radical from the benzododecinium molecule. This can be triggered by initiators like light, heat, or trace metal ions. A common initiation step is the abstraction of a hydrogen atom from the long alkyl chain by a hydroxyl radical (•OH), forming a carbon-centered radical (D•). wikipedia.org

Propagation: The carbon-centered radical (D•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (DOO•). This peroxy radical can then abstract a hydrogen atom from another benzododecinium molecule, propagating the chain reaction and forming a hydroperoxide (DOOH) and a new carbon-centered radical.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product.

This radical-mediated degradation can lead to the cleavage of the alkyl chain and the benzyl group, similar to hydrolysis, but through a different mechanistic pathway. wikipedia.orgresearchgate.net

Peroxides, which may be present as impurities in excipients or intentionally added, are potent oxidizing agents that can significantly accelerate the degradation of benzododecinium. nih.gov Hydrogen peroxide (H₂O₂) is commonly used in forced degradation studies to evaluate a drug's susceptibility to oxidation. nih.gov

Studies utilizing advanced oxidation processes (AOPs), such as the Fenton reaction (H₂O₂/Fe²⁺), have demonstrated the effective degradation of BAC. iaea.org The Fenton reaction generates highly reactive hydroxyl radicals (•OH), which are powerful oxidizing species. nih.gov One study found that a photo-Fenton process at a 15:1:1 molar ratio of H₂O₂ to BAC to iron (II) at 55°C was highly efficient for degradation. iaea.org The primary mechanism involves the attack of these hydroxyl radicals on the benzododecinium molecule, leading to the cleavage of the benzyl-nitrogen bond and hydrogen abstraction from the alkyl chain. nih.gov

| Oxidation System | Compound | Key Findings | Reference |

|---|---|---|---|

| Photo-Fenton (UV/H₂O₂/Fe²⁺) | Benzalkonium Chloride | Efficient degradation at a 15:1:1 molar ratio (H₂O₂:BKC:Fe) at 55°C. | iaea.org |

| UV/Chlorine | DDBAC | Degradation involves both UV photolysis (48.4%) and radical species oxidation (51.6%). | nih.gov |

| UV/Persulfate | DDBAC | Degradation pathways include benzyl-nitrogen bond cleavage, demethylation, and hydroxylation. | researchgate.net |

Common reactive impurities found in excipients that can promote oxidation include:

Peroxides: Trace levels of hydroperoxides are common in polymeric excipients like povidone and can initiate oxidative degradation. nih.gov

Metals: Trace amounts of metal ions (e.g., iron, copper) can catalyze oxidation reactions by facilitating the decomposition of hydroperoxides into free radicals. nih.gov

Aldehydes: Formaldehyde and other aldehydes can be present as impurities and may participate in degradation reactions. nih.gov

The compatibility of benzododecinium with other excipients must be carefully evaluated during formulation development. The presence of these reactive impurities can compromise the chemical stability of the molecule, leading to a loss of potency and the formation of potentially harmful degradants. nih.gov

Photolytic Degradation Studies

Photolytic degradation studies are crucial for understanding the stability of a molecule when exposed to light. These studies help in identifying the degradation pathways and the resulting photoproducts. For quaternary ammonium compounds, such as benzododecinium dihydrate hydrochloride, exposure to light, particularly in the UV range, can lead to chemical decomposition. nih.gov

UV and Visible Light-Induced Decomposition

The decomposition of this compound can be initiated by exposure to both UV and visible light. The energy from the light can be absorbed by the molecule, leading to the excitation of electrons and subsequent bond cleavage. The process is often studied by exposing a solution of the compound to a controlled light source that emits in the UV and visible spectrum. nih.gov Typically, the wavelength range of 300–800 nm is considered for photolytic degradation studies. nih.gov

In a typical experimental setup, a solution of this compound would be exposed to a light source with a minimum illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as recommended by ICH guidelines. nih.gov The rate of decomposition is monitored over time using analytical techniques like High-Performance Liquid Chromatography (HPLC). Studies on related compounds have shown that degradation follows first-order kinetics. researchgate.net

Table 1: Illustrative Example of UV/Vis Light-Induced Decomposition of a Quaternary Ammonium Compound

| Exposure Time (hours) | Concentration of Parent Compound (µg/mL) | % Degradation |

| 0 | 100 | 0 |

| 2 | 95.2 | 4.8 |

| 4 | 90.7 | 9.3 |

| 8 | 82.1 | 17.9 |

| 12 | 74.5 | 25.5 |

| 24 | 55.8 | 44.2 |

This table is for illustrative purposes and represents typical data that would be generated in such a study.

Photoproduct Identification and Pathway Elucidation

Following the forced degradation of this compound by photolysis, the next critical step is the identification of the resulting degradation products. This is essential for elucidating the degradation pathway. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

HPLC is used to separate the parent compound from its photoproducts. ajpaonline.com The separated components can then be subjected to mass spectrometry (MS), often in tandem (LC-MS/MS), to determine their molecular weights and fragmentation patterns. This information is vital for proposing the structures of the degradation products. researchgate.netajpaonline.com In some cases, preparative HPLC is used to isolate the major degradation products in sufficient quantities for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

For a molecule like this compound, potential photolytic degradation pathways could involve the cleavage of the benzyl-nitrogen bond or modifications to the aromatic ring.

Thermal Degradation Profiles

Thermal degradation studies are performed to evaluate the stability of a compound at elevated temperatures. This information is critical for determining appropriate storage and handling conditions.

Solid-State Thermal Decomposition

The thermal decomposition of quaternary ammonium compounds in the solid state is a well-documented phenomenon. lehigh.edu When subjected to high temperatures, these salts can undergo various reactions, including elimination and rearrangement. lehigh.edursc.org For this compound, solid-state thermal decomposition would likely involve the loss of the two water molecules of hydration at a lower temperature, followed by the decomposition of the organic cation at higher temperatures. Studies on similar compounds have shown that the presence of other substances can accelerate the degradation process in the solid state. nih.gov

Impact of Temperature on Stability Kinetics

The rate of thermal degradation is highly dependent on temperature. The stability kinetics are often studied by exposing the compound to various temperatures and monitoring its concentration over time. The data obtained can be used to construct a pH-rate profile and determine the degradation rate constants at different temperatures. nih.gov

The degradation of many pharmaceutical compounds, including quaternary ammonium salts, often follows pseudo-first-order kinetics. nih.gov The relationship between the degradation rate constant (k) and temperature (T) can be described by the Arrhenius equation. This allows for the prediction of the compound's shelf-life at different storage temperatures. nih.gov

Table 2: Example of Temperature's Impact on the Degradation Rate Constant of a Quaternary Ammonium Compound

| Temperature (°C) | Degradation Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |

| 40 | 0.005 | 138.6 |

| 50 | 0.015 | 46.2 |

| 60 | 0.045 | 15.4 |

| 70 | 0.120 | 5.8 |

This table is for illustrative purposes and represents typical data that would be generated in such a study.

Stress Testing Methodologies for Forced Degradation

Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing. nih.gov The goal is to generate degradation products and gain insight into the degradation pathways. nih.govveeprho.com This is a critical component in the development of stability-indicating analytical methods. biomedres.us

For this compound, a comprehensive forced degradation study would include exposure to a variety of stress conditions as outlined by the ICH guidelines. ajrconline.org

Table 3: Common Stress Testing Conditions for Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), often at elevated temperatures (e.g., 60-80°C). nih.govscispace.com | To investigate degradation in acidic environments. |

| Base Hydrolysis | 0.1 M to 1 M Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH), often at elevated temperatures (e.g., 60-80°C). nih.govscispace.com | To investigate degradation in alkaline environments. |

| Oxidation | Hydrogen Peroxide (H₂O₂), typically at concentrations of 3-30%, at room temperature. nih.govajrconline.org | To assess susceptibility to oxidative decomposition. |

| Thermal Degradation | Heating the solid compound or a solution at high temperatures (e.g., 60-80°C). nih.govveeprho.com | To evaluate the effect of heat on stability. |

| Photolytic Degradation | Exposure to a combination of visible and UV light with specified intensity and duration. nih.gov | To determine light sensitivity and photostability. |

The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation. veeprho.com The samples generated from these stress studies are then analyzed to develop and validate a stability-indicating method capable of separating the parent compound from all its degradation products. biomedres.us

Acidic and Alkaline Hydrolysis Stress

The stability of quaternary ammonium compounds like Benzododecinium chloride across a range of pH values is a key feature, with their antimicrobial efficacy being demonstrated over a wide pH range of 4 to 10. americanpharmaceuticalreview.com Generally, these compounds are considered stable in aqueous solutions, which are typically formulated to be neutral to slightly alkaline. atamanchemicals.com

However, forced degradation studies under more extreme pH and temperature conditions indicate a potential for hydrolysis. In one study, Benzalkonium chloride was subjected to both acidic and alkaline stress. The results, as detailed in the table below, show a higher degree of degradation under alkaline conditions compared to acidic conditions when exposed to 1 M NaOH and 1 M HCl respectively at 70°C for one hour. japsonline.com While some sources suggest that the activity of benzalkonium chloride is not significantly impacted by pH, it is noted that activity can increase at higher temperatures. atamankimya.com It is important to consider that in some contexts, "activity" may refer to biocidal efficacy rather than chemical stability. scielo.brscielo.br

Some studies have indicated that for certain quaternary ammonium compounds, hydrolysis is not a relevant degradation pathway. ethz.ch For instance, aqueous hydrolysis tests on didecyl dimethyl ammonium chloride, a related quaternary ammonium compound, showed it to be hydrolytically stable with half-lives of ≥ 1 year at pH 4, 7, and 9 at 20°C. rsc.org

Table 1: Degradation of Benzalkonium Chloride under Acidic and Alkaline Stress

| Stress Condition | Temperature | Duration | Degradation (%) |

| 1 M HCl | 70°C | 1 hour | 2.0 |

| 1 M NaOH | 70°C | 1 hour | 5.4 |

| Data derived from a stability-indicating HPLC method for Benzalkonium chloride. japsonline.com |

Oxidative Stress Conditions

Investigations into the degradation of Benzododecinium chloride under oxidative stress have been conducted using advanced oxidation processes (AOPs). One such study utilized a zero-valent iron activated persulfate (Fe⁰/PS) system to assess the degradation of Benzalkonium chloride (BAC). The study found that the degradation of BAC in this system was influenced by several factors, including the initial concentrations of PS and Fe⁰, as well as the pH of the solution. nih.gov

The degradation process was found to involve several reactive species, with hydroxyl radicals (•OH), sulfate (B86663) radicals (SO₄•⁻), and potentially Fe(IV) contributing to the breakdown of the molecule. nih.gov A total of 23 intermediate products were identified, suggesting multiple degradation pathways. The primary proposed degradation mechanisms include: nih.gov

Dealkylation and Demethylation: The removal of the dodecyl alkyl chain and methyl groups from the quaternary nitrogen.

Hydroxylation: The addition of hydroxyl groups to the molecule.

Sulfate Substitution: The replacement of other functional groups with a sulfate group.

Benzyl C-N Cleavage: The breaking of the bond between the benzyl group and the nitrogen atom.

Table 2: Key Degradation Pathways of Benzalkonium Chloride under Oxidative Stress (Fe⁰/PS System)

| Degradation Pathway | Description |

| Dealkylation | Cleavage of the C12 alkyl chain from the nitrogen atom. |

| Demethylation | Removal of methyl groups from the nitrogen atom. |

| Hydroxylation | Introduction of hydroxyl (-OH) groups. |

| Benzyl C-N Cleavage | Scission of the bond between the benzyl group and the nitrogen. |

| Based on intermediates identified by liquid chromatography-mass spectrometry. nih.gov |

Photolytic Stress Conditions

The photochemical transformation of Benzalkonium chloride has been investigated to understand its environmental fate. Studies have shown that it is susceptible to indirect photolysis, primarily driven by hydroxyl radicals (•OH). atamankimya.com The degradation rate can be influenced by components present in the water, such as dissolved organic matter (DOM). scbt.com

Key findings from photolytic stress studies include:

Dominant Reactive Species: Hydroxyl radicals (•OH) are the primary species responsible for the photodegradation of Benzalkonium chloride, with singlet oxygen (¹O₂) also playing a significant role. scbt.com

Influence of Water Constituents: The presence of chloride (Cl⁻) and bromide (Br⁻) ions can promote degradation through the formation of halogen radicals. Metal ions such as Fe³⁺, Mn²⁺, and Cu²⁺ can also accelerate the reaction by promoting the production of reactive oxygen species (ROS). scbt.com The effect of DOM is concentration-dependent; at low concentrations, it can inhibit degradation by competing for light, while at higher concentrations, it can promote degradation through photosensitization. scbt.com

Degradation Pathways: The primary degradation pathways identified under photolytic stress include cleavage of the alkyl chain, substitution on the benzene (B151609) ring (predominantly at the C2 and C5 positions), and N-demethylation. scbt.com Another study proposed that photodegradation begins with the central fission of the benzyl C-N bond, followed by dealkylation and demethylation steps. scielo.br

Table 3: Major Degradation Pathways of Benzalkonium Chloride under Photolytic Stress

| Degradation Pathway | Description |

| Alkyl Chain Cleavage | Breaking of the C12 alkyl chain. |

| Benzene Ring Substitution | Addition of substituents, such as hydroxyl groups, to the benzene ring. |

| N-demethylation | Removal of methyl groups from the quaternary nitrogen. |

| Benzyl C-N Bond Fission | Initial cleavage of the bond connecting the benzyl group to the nitrogen atom. |

| Identified through quantum chemical calculations and mass spectrometry. scielo.brscbt.com |

Controlled Thermal Stress

Information on the specific thermal degradation of this compound is limited. However, studies on related materials provide some insight. For instance, a polymer synthesized from a related benzyl chloride derivative was found to be thermally stable up to 230°C, as determined by Thermogravimetric Analysis (TGA). nih.gov

Advanced Analytical Method Development and Validation

Chromatographic Techniques

Chromatography is a powerful separation technique widely employed for the analysis of multicomponent samples. For a quaternary ammonium (B1175870) compound like Benzododecinium (B84619) dihydrate hydrochloride, various chromatographic methods can be optimized for specific analytical objectives.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and identifying impurities of Benzododecinium dihydrate hydrochloride. The development of a robust HPLC method is a systematic process that involves the careful selection of columns, mobile phases, and detection parameters to achieve optimal separation and sensitivity. researchgate.netafricanjournalofbiomedicalresearch.com

A typical reversed-phase HPLC (RP-HPLC) method is preferred for the analysis of this cationic surfactant. chromatographyonline.com Due to the strong ionic nature of the quaternary ammonium group, peak tailing can be a challenge. To overcome this, specialized columns or mobile phase additives are often employed to ensure sharp and symmetrical peaks. thermofisher.com

Method Development Parameters: A well-defined strategy for method development ensures a reliable and reproducible analytical procedure. chromatographyonline.comijcrt.org Key steps include:

Column Selection: A set of columns with different selectivities should be screened to identify the one that provides the best separation of the main component from its potential impurities. chromatographyonline.com

Mobile Phase Optimization: The pH and composition of the mobile phase are critical for achieving the desired separation. chromatographyonline.com

Gradient and Temperature Optimization: Fine-tuning the gradient slope and column temperature can further enhance the resolution of closely eluting peaks. chromatographyonline.com

Impurity Profiling: A validated HPLC method is essential for creating a comprehensive impurity profile of this compound. researchgate.netafricanjournalofbiomedicalresearch.com This involves identifying and quantifying any related substances, degradation products, or manufacturing byproducts. researchgate.net The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical methods, ensuring their accuracy, precision, specificity, linearity, and robustness. ijcrt.orgnih.govsemanticscholar.org

Below is an interactive data table summarizing typical HPLC method parameters for the analysis of related benzalkonium chlorides.

| Parameter | Condition | Rationale |

| Column | C18, Cyano, or specialized surfactant columns | Provides good retention and selectivity for cationic surfactants. |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water with buffer (e.g., phosphate (B84403), acetate) and an ion-pairing agent or pH modifier. thermofisher.comnih.govsemanticscholar.orgmdpi.com | Controls retention and improves peak shape. |

| Detection | UV at ~210-220 nm or ~262 nm nih.govsemanticscholar.orgmdpi.comsielc.com | The phenyl group provides strong UV absorbance for sensitive detection. |

| Flow Rate | 1.0 - 1.5 mL/min nih.govsemanticscholar.orgmdpi.com | Typical flow rate for standard analytical columns. |

| Column Temperature | 30 - 40 °C nih.govsemanticscholar.org | Improves peak shape and reduces viscosity. |

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and semi-volatile organic compounds. epa.govepa.govnih.gov While this compound itself is not volatile, GC can be employed to detect and quantify volatile impurities that may be present from the synthesis process or as degradation products. nih.govsemanticscholar.org

A common approach for analyzing quaternary ammonium compounds like benzalkonium chloride by GC involves pyrolysis. nih.govsemanticscholar.org In this technique, the compound is thermally degraded in the GC inlet to form specific and reproducible volatile products, such as tertiary amines, which can then be separated and quantified. nih.govsemanticscholar.org

Typical GC Parameters:

| Parameter | Condition |

| Column | Capillary column with a polar stationary phase (e.g., DB-624, ZB-WAX plus). nih.govsemanticscholar.org |

| Injector Temperature | 250 °C nih.govsemanticscholar.org |

| Detector | Flame Ionization Detector (FID) nih.govsemanticscholar.org |

| Carrier Gas | Helium or Nitrogen nih.govsemanticscholar.org |

Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that combines the advantages of both gas and liquid chromatography. news-medical.netchromatographyonline.com It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, which offers low viscosity and high diffusivity, leading to rapid and efficient separations. news-medical.net

While specific applications of SFC for this compound are not extensively documented, its utility in the pharmaceutical industry for the analysis of similar compounds suggests potential applications. news-medical.netnih.govnih.gov SFC is particularly well-suited for chiral separations and the purification of compounds. news-medical.netchromatographyonline.com Given the potential for chiral centers in related impurities, SFC could be a valuable tool for their separation and characterization. The use of SFC is also considered a "green" analytical technique due to the significant reduction in the use of organic solvents. news-medical.net

Spectrophotometric Methods for Quantification

Spectrophotometric methods are widely used for the quantitative analysis of compounds that absorb light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These methods are often simple, rapid, and cost-effective.

UV-Visible spectrophotometry is a straightforward and reliable method for the quantification of this compound in various samples. nih.govsemanticscholar.orgresearchgate.netnih.govfrontiersin.org The presence of the aromatic benzyl (B1604629) group in the molecule results in characteristic UV absorbance. nih.govsemanticscholar.org

A typical procedure involves preparing a solution of the compound in a suitable solvent, such as water or methanol, and measuring its absorbance at the wavelength of maximum absorption (λmax). nih.govsemanticscholar.orgresearchgate.net The concentration of the analyte is then determined using a calibration curve prepared from standard solutions of known concentrations. researchgate.netresearchgate.netresearchgate.net

Validation of the UV-Spectrophotometric Method:

| Parameter | Finding |

| Linearity | The method demonstrates linearity over a defined concentration range, with correlation coefficients (R²) typically greater than 0.999. thermofisher.comnih.govsemanticscholar.orgresearchgate.net |

| Accuracy | High recovery values (typically 98-102%) indicate the accuracy of the method. nih.govsemanticscholar.org |

| Precision | Low relative standard deviation (RSD) values for replicate measurements demonstrate the precision of the method. nih.govsemanticscholar.org |

| Specificity | The method should be shown to be free from interference from excipients or other components in the sample matrix. nih.govsemanticscholar.org |

A common approach involves measuring the absorbance of aqueous solutions at specific wavelengths. For the related benzalkonium chloride, absorbance maxima are observed at approximately 257 nm, 262 nm, and 268 nm. nih.govsemanticscholar.org

Fluorescence spectroscopy is a highly sensitive analytical technique that measures the fluorescence emission of a compound after it has been excited by light of a specific wavelength. While this compound itself may exhibit weak fluorescence, derivatization or the formation of ion-pair complexes can significantly enhance its fluorescence properties, allowing for highly sensitive quantification. researchgate.netoap-lifescience.org

For instance, a weakly fluorescent drug with a tertiary amine group can form an ion-pair complex with a fluorescent dye like eosin Y. researchgate.net This complex can then be excited at a specific wavelength, and the resulting fluorescence emission can be measured for quantification. researchgate.netoap-lifescience.org The stoichiometric ratio of the drug to the dye in the complex is a critical parameter to be determined during method development. researchgate.net

Although specific validated fluorescence spectroscopy methods for this compound are not widely published, the general principles suggest its potential for trace-level quantification, particularly in complex matrices where high sensitivity is required.

Titrimetric Methods

Titrimetry offers precise and reliable quantitative analysis for key attributes of this compound, such as its water and hydrochloride content. These methods are often enshrined in pharmacopoeial monographs due to their accuracy and robustness.

The presence of water, including the water of hydration, is a critical quality attribute for this compound, as it can affect the stability and potency of the drug substance. xylemanalytics.com Karl Fischer (KF) titration is the preferred method for water determination due to its specificity, accuracy, and speed. xylemanalytics.commt.com Unlike methods like loss on drying, which measure all volatile components, KF titration is a chemical method that reacts specifically with water. xylemanalytics.com

The method is based on the Bunsen reaction, where iodine oxidizes sulfur dioxide in the presence of water. The reaction is carried out in an anhydrous solvent system, typically methanol, with a base like imidazole to neutralize the resulting acids. The titration can be performed using two main techniques: volumetric and coulometric.

Volumetric KF Titration: A solution containing a known concentration of iodine (the KF titrant) is added to the sample dissolved in a suitable anhydrous solvent until an excess of iodine is detected, typically by a platinum electrode. mt.com This method is ideal for samples with a water content in the range of 0.1% to 100%. xylemanalytics.com

Coulometric KF Titration: Iodine is generated electrochemically in the titration cell from an iodide-containing reagent. mt.com The amount of water is quantified based on the total charge passed (according to Faraday's law) to generate enough iodine to react with all the water present. This technique is highly sensitive and is used for samples with trace amounts of water, typically in the range of 1 ppm to 5%. xylemanalytics.com

For this compound, the volumetric method is generally suitable. The sample is accurately weighed and dissolved in an appropriate solvent before titration.

Table 1: Representative Data for Water Content Determination by Volumetric Karl Fischer Titration

| Sample Batch | Sample Weight (mg) | Titrant Volume (mL) | Water Content (%) | Acceptance Criteria (%) |

|---|---|---|---|---|

| BZD-001 | 150.5 | 5.52 | 9.25 | 9.0 - 10.0 |

| BZD-002 | 149.8 | 5.61 | 9.41 | 9.0 - 10.0 |

| BZD-003 | 151.2 | 5.48 | 9.12 | 9.0 - 10.0 |

Potentiometric titration is a highly accurate method used for the assay of the hydrochloride salt of an organic base like Benzododecinium. agroparistech.fr This technique measures the potential difference between two electrodes (an indicator electrode and a reference electrode) as a function of the added titrant volume. The endpoint of the titration, where the analyte has been completely reacted, is identified by a sharp change in the measured potential.

For the determination of the hydrochloride content in this compound, an acid-base titration is performed. The protonated quaternary amine (BH+) acts as a weak acid and can be titrated with a strong base, such as sodium hydroxide (B78521). agroparistech.fr To ensure a sharp and clear endpoint, the titration is often carried out in a non-aqueous solvent, such as a mixture of ethanol and water, which enhances the acidic properties of the protonated amine. agroparistech.fr The method is specific to the organic salt portion of the molecule. agroparistech.fr

The procedure involves dissolving a precisely weighed amount of the sample in the chosen solvent and titrating with a standardized solution of sodium hydroxide. A pH electrode is typically used to monitor the change in potential.

Table 2: Example Results from Potentiometric Titration for Assay of this compound

| Sample ID | Sample Weight (mg) | Titrant (0.1 N NaOH) Volume (mL) | Assay (% on anhydrous basis) | Acceptance Criteria (%) |

|---|---|---|---|---|

| Assay-01 | 405.2 | 9.98 | 99.8 | 98.5 - 101.5 |

| Assay-02 | 401.5 | 9.89 | 99.2 | 98.5 - 101.5 |

| Assay-03 | 403.8 | 9.95 | 99.5 | 98.5 - 101.5 |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled capability for the identification and quantification of impurities and degradation products.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for separating, detecting, and identifying impurities and degradation products in pharmaceutical substances. globalresearchonline.net The technique combines the high-resolution separation capabilities of liquid chromatography (LC) with the sensitive and specific detection and structural elucidation power of tandem mass spectrometry (MS/MS). globalresearchonline.net

For this compound, a stability-indicating LC method is first developed to separate the main compound from any potential degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light). The separated components then enter the mass spectrometer. In the MS/MS process, a precursor ion (typically the molecular ion of a degradation product) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint that is used to identify the unknown compound. nih.gov

This technique is crucial during forced degradation studies, which are essential for understanding the stability of the drug substance and identifying potential degradants that could appear in the final product over its shelf life. nih.gov

Table 3: Potential Degradation Products of Benzododecinium Identified by LC-MS/MS

| Degradation Product (DP) | Retention Time (min) | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Structure/Modification |

|---|---|---|---|---|

| DP-1 | 8.5 | [M-Cl]⁺ | Fragment A, Fragment B | N-dealkylation |

| DP-2 | 10.2 | [M-Cl]⁺ | Fragment C, Fragment D | Hydroxylation of alkyl chain |

| DP-3 | 12.1 | [M-Cl]⁺ | Fragment E, Fragment F | Oxidation of benzyl group |

The control of residual solvents used during the synthesis of this compound is a critical aspect of quality control, as these solvents have no therapeutic benefit and can be harmful. researchgate.netlabsolution.pl Gas chromatography-mass spectrometry (GC-MS), particularly with a static headspace sampler, is the definitive technique for this analysis. researchgate.netshimadzu.eu